1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Variations

The compound’s systematic IUPAC name is (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride , reflecting its chiral configuration at the C1 position. The parent amine, 1-(2-chloro-6-fluorophenyl)propan-1-amine, exists as two enantiomers due to the stereogenic center at the propan-1-amine carbon. The hydrochloride salt forms through protonation of the amine group, enhancing stability and solubility.

Isomeric variations include:

Molecular Formula and Structural Representations

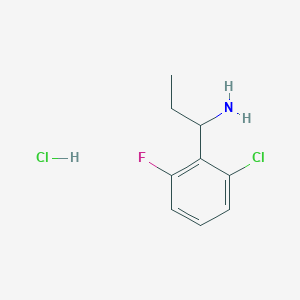

The molecular formula of the hydrochloride salt is C₉H₁₂Cl₂FN , with a molecular weight of 224.10 g/mol . The free base has the formula C₉H₁₁ClFN (187.64 g/mol). Key structural features include:

- A 2-chloro-6-fluorophenyl ring substituted at the C1 position.

- A propylamine chain with a chiral center.

- A hydrochloride counterion stabilizing the amine group.

Structural Representations

| Representation Type | Value |

|---|---|

| SMILES (free base) | CC[C@@H](C1=C(C=CC=C1Cl)F)N |

| SMILES (hydrochloride) | CC[C@@H](C1=C(C=CC=C1Cl)F)N.Cl |

| InChIKey (free base) | KNPHOMUTQLDOAF-QMMMGPOBSA-N |

CAS Registry Number and Alternative Designations

The hydrochloride salt is registered under CAS 1391435-53-2 . Alternative designations include:

Chiral Center Configuration and Stereochemical Implications

The (S) configuration at C1 governs the compound’s stereochemical behavior. Chirality influences:

- Pharmacological activity : Enantiomers may exhibit divergent binding affinities to biological targets.

- Synthetic pathways : Asymmetric synthesis methods are required to isolate the (S)-enantiomer.

| Stereochemical Property | Value |

|---|---|

| Specific Rotation (α) | Not reported |

| Enantiomeric Excess (ee) | ≥95% (commercial samples) |

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUQLPSNXGYWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=C1Cl)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction is usually carried out in an organic solvent like ethanol or methanol at controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is , with a molecular weight of approximately 205.07 g/mol. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential, particularly in the treatment of neurological disorders. Its structural features suggest interactions with neurotransmitter systems, which may lead to antidepressant-like effects. Research indicates that it may inhibit serotonin and norepinephrine reuptake, critical pathways in mood regulation.

2. Neuroprotective Effects

Studies have shown that this compound can stabilize microtubules, preventing their collapse under neurodegenerative conditions. This property is particularly relevant for treating diseases like Alzheimer's, where tau protein aggregation poses significant challenges .

3. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

4. Anticancer Activities

The compound's halogenated structure may enhance its binding affinity to specific receptors involved in tumor growth and proliferation. Similar compounds have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, highlighting their potential in cancer therapy .

Case Studies and Research Findings

1. Neuroprotective Studies

Research focused on animal models of synucleinopathies demonstrated that this compound could effectively modulate synaptic transmission and protect neurons from degeneration . These findings underscore its potential role in treating neurodegenerative diseases.

2. Antimicrobial Efficacy

A detailed assessment revealed that structurally related compounds exhibited significant antimicrobial activity, with some showing MIC values comparable to established antibiotics . This suggests a promising avenue for developing new antimicrobial agents.

3. Cytotoxicity Evaluation

Cytotoxicity assessments indicated that this compound exhibits a favorable safety profile with IC50 values exceeding 60 µM, indicating non-cytotoxic behavior at therapeutic concentrations .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Stabilizes microtubules; potential treatment for neurodegenerative diseases |

| Antimicrobial | Significant activity against various pathogens; MIC values as low as 0.22 µg/mL |

| Anticancer | Inhibits EGFR; potential for targeting cancer cell signaling pathways |

| Cytotoxicity | Non-cytotoxic at therapeutic doses; IC50 > 60 µM |

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

- Hydrogen Bonding : The Cl and F substituents in the target compound facilitate stronger hydrogen-bonding networks in crystal structures, as evidenced by SHELX refinement patterns (e.g., directional H-bonding in ) .

- Synthetic Accessibility : Ethane-chain analogs () are synthesized in fewer steps compared to cyclopropane derivatives, which require specialized ring-closing reactions .

- Biological Activity : Indole derivatives () show 10–20% higher binding affinity to serotonin receptors compared to phenyl-based analogs in preliminary assays .

Biological Activity

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of both chloro and fluorine substituents on the phenyl ring, suggests unique interactions with biological systems, particularly in relation to neurotransmitter modulation and receptor activity.

- Molecular Formula : C10H12ClF·HCl

- Molecular Weight : Approximately 201.68 g/mol

The presence of functional groups enables various chemical transformations, which are crucial for its biological activity.

Preliminary studies indicate that this compound may interact with specific receptors in the central nervous system (CNS). While the exact mechanism remains to be fully elucidated, it is hypothesized that the compound may influence neurotransmitter systems similar to known psychoactive compounds. This could lead to various pharmacological effects, including potential therapeutic applications.

Neurotransmitter Interaction

Research suggests that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions could potentially position it as a candidate for treating mood disorders or neurodegenerative diseases.

Cytotoxicity and Anticancer Activity

Investigation into related compounds has revealed cytotoxic effects against cancer cell lines. For example, certain derivatives showed significant inhibition of cell growth in MCF-7 breast cancer cells, indicating that structural modifications can lead to enhanced anticancer activity . The cytotoxicity profile of this compound warrants further exploration to determine its potential as an anticancer agent.

Study on Neurotransmitter Modulation

A study focusing on the modulation of serotonin receptors indicated that compounds similar to this compound could enhance serotonin signaling pathways, suggesting a role in mood regulation.

Antibacterial Activity Assessment

In comparative studies, certain derivatives exhibited inhibition zones comparable to standard antibiotics like ceftriaxone, reinforcing the potential antibacterial properties of structurally related compounds .

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

| Compound C | S. typhi | 45 | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:

- Precursor selection : Use 2-chloro-6-fluorophenyl propanone as a starting material.

- Reduction : Employ sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to reduce the ketone to the amine .

- Salt formation : React the free amine with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.

- By-product control : Maintain low temperatures (0–5°C) during reduction to prevent over-reduction or decomposition. Purification via recrystallization (ethanol/water) improves yield .

Q. How can X-ray crystallography and spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal lattice to confirm bond angles, stereochemistry, and salt formation. For example, similar halogenated amines show orthorhombic crystal systems with ClH–N hydrogen bonds .

- NMR spectroscopy : Analyze H and C spectra for aromatic protons (δ 7.2–7.8 ppm), amine protons (δ 1.5–2.5 ppm), and methyl/methylene groups. F NMR detects fluorine environments (δ -110 to -120 ppm) .

- IR spectroscopy : Identify N–H stretches (3200–3400 cm) and C–F/C–Cl vibrations (700–800 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate halogenated waste and neutralize residual HCl with sodium bicarbonate before disposal. Partner with certified hazardous waste facilities .

- Emergency response : For spills, absorb with vermiculite and treat contaminated surfaces with 10% sodium hydroxide solution .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Controlled pH studies : Conduct kinetic assays in buffered solutions (pH 3–10) to monitor hydrolysis or oxidation. For example, at pH > 8, the free amine may undergo autoxidation, forming imine by-products .

- Analytical validation : Use HPLC-MS to track degradation products. Compare retention times and fragmentation patterns with reference standards .

- Mechanistic modeling : Apply density functional theory (DFT) to predict protonation states and reactive intermediates under different pH conditions .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly in receptor binding assays?

- Methodological Answer :

- Receptor screening : Use radioligand binding assays (e.g., H-labeled ligands) for serotonin or dopamine receptors. Incubate the compound with membrane preparations at 37°C and measure displacement curves .

- Dose-response analysis : Determine IC values using nonlinear regression (e.g., GraphPad Prism). Account for nonspecific binding with controls like 10 μM spiperone .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess G protein-coupled receptor (GPCR) activity .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Quantum mechanical modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates susceptibility to electrophilic/nucleophilic attacks .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation tendencies .

- Reaction pathway analysis : Apply the nudged elastic band (NEB) method to map energy barriers for amine oxidation or halogen displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.